molecular formula C15H10ClNO3 B14518199 3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one CAS No. 62758-37-6

3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one

Cat. No.: B14518199
CAS No.: 62758-37-6
M. Wt: 287.70 g/mol
InChI Key: FSBPJSJIDWWUOB-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminophenol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzoxazine ring. The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorobenzoyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced benzoxazine derivatives.

    Substitution: Formation of substituted benzoxazine compounds with various functional groups.

Scientific Research Applications

3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzoyl chloride
  • 4-Chlorobenzoic acid
  • 3-(4-Chlorobenzoyl)acrylic acid

Uniqueness

3-(4-Chlorobenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

62758-37-6

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-4H-2,3-benzoxazin-1-one

InChI

InChI=1S/C15H10ClNO3/c16-12-7-5-10(6-8-12)14(18)17-9-11-3-1-2-4-13(11)15(19)20-17/h1-8H,9H2

InChI Key

FSBPJSJIDWWUOB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)ON1C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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